molecular formula C25H19F3N2O2 B2890333 4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline CAS No. 866137-72-6

4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline

Cat. No.: B2890333
CAS No.: 866137-72-6
M. Wt: 436.434
InChI Key: PLQSTEQNBGCEAI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-c]quinoline family, characterized by a fused bicyclic system combining pyrrole and quinoline moieties. Its structure includes a 4-(trifluoromethoxy)phenyl group at position 1, a phenoxy substituent at position 6, and a methyl group at position 2. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the phenoxy substituent may influence binding interactions in biological systems .

Properties

IUPAC Name

4-methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O2/c1-16-20-14-15-30(17-10-12-19(13-11-17)32-25(26,27)28)24(20)21-8-5-9-22(23(21)29-16)31-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQSTEQNBGCEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like LiAlH4 for reduction. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Compound Name Substituents (Positions) Molecular Formula Key Features Biological Activity/Application Reference
4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline 4-CH₃, 6-OPh, 1-[4-CF₃O-Ph] C₂₅H₂₀F₃N₂O₂ High lipophilicity due to CF₃O group; potential CNS activity inferred from analogs. Under investigation (hypothesized)
6-Methoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline 4-CH₃, 6-OCH₃, 1-[4-OCH₃-Ph] C₂₀H₂₀N₂O₂ Methoxy groups enhance solubility; no trifluoromethoxy moiety. Unreported in pharmacological studies
1-Phenyl-2,3,4-tris(trifluoromethyl)pyrrolo[2,3-c]quinoline 1-Ph, 2/3/4-CF₃ C₂₀H₁₁F₉N₂ Highly fluorinated; steric bulk may limit bioavailability. Structural model for crystallography
4-Ethoxy-6-fluoro-7-methoxy-2-methyl-3-[4-(4-(trifluoromethoxy)phenoxy)phenyl]quinoline (17f) 2-CH₃, 3-Ph-O-Ph-CF₃O, 4-OEt, 6-F, 7-OCH₃ C₂₆H₂₂F₄N₂O₃ Contains quinoline core with multiple electron-withdrawing groups; optimized for antimalarial activity. Antimalarial (in vitro IC₅₀: 12 nM)
Indolo[3,2-c]quinoline 5a Indole fused to quinoline; 6-substituted variants C₁₉H₁₃N₃ Rigid planar structure; antitumor activity via DNA intercalation. Antitumoral (HeLa cell inhibition)

Key Observations

Substituent Effects: The trifluoromethoxy group in the target compound distinguishes it from methoxy- or ethoxy-substituted analogs (e.g., ), offering improved metabolic resistance and membrane permeability. Phenoxy vs. Methoxy: Phenoxy at position 6 (target compound) may enhance π-π stacking in protein binding compared to methoxy in , but this requires experimental validation.

Synthetic Routes :

  • The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (as seen in ) or Heck cyclization (analogous to ). In contrast, methoxy-substituted analogs are synthesized via nucleophilic substitution (e.g., ).

Biological Relevance: While the compound KR 60436 () shares the dihydropyrrolo[3,2-c]quinoline scaffold, its hydroxyethylamino substituent confers FMO3 inhibition, whereas the target compound’s phenoxy group may target different pathways.

Crystallographic Data: Pyrrolo[3,2-c]quinoline derivatives are underrepresented in structural databases. Only 1-phenyl-2,3,4-tris(trifluoromethyl)pyrrolo[2,3-c]quinoline () has been crystallographically characterized, emphasizing the need for further structural studies on the target molecule.

Biological Activity

4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Molecular Structure and Properties

The compound features a complex structure characterized by a pyrroloquinoline core and a trifluoromethoxy substituent, which enhances its lipophilicity and biological activity. The molecular formula is C25H19F3N2OC_{25}H_{19}F_3N_2O with a molar mass of approximately 436.43 g/mol.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit specific enzymes involved in tumorigenesis, similar to other pyrroloquinoline derivatives. Its ability to modulate pathways related to cancer cell survival is under investigation.
  • Enzyme Modulation : The compound's interaction with various enzymes and receptors could lead to therapeutic effects in diseases related to metabolic pathways. This includes potential inhibition of kinases implicated in cancer growth and survival.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
4-Methyl-8-phenoxy-1-(4-propan-2-ylphenyl)-2,3-dihydropyrrolo[3,2-c]quinolineDifferent substituents on the aromatic ringAntimicrobial activity
1-(2-Hydroxyethyl)-4-methyl-8-phenyldihydropyrrolo[3,2-c]quinolineHydroxyethyl group instead of trifluoromethoxyAnti-inflammatory effects
1-(4-Methylpiperazin-1-yl)-8-methoxy-pyrrolo[3,2-c]quinolinePiperazine moiety presentPotential CNS activity

The unique trifluoromethoxy group in this compound may contribute to its distinct biological profile compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

  • Synthesis Techniques : The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes that are characteristic of pyrroloquinoline derivatives. These methods are crucial for enhancing the biological properties of the compound.
  • In Vivo Studies : Animal models have been employed to assess the anticancer efficacy of this compound. Initial findings indicate a reduction in tumor growth rates when administered at specific dosages.

Q & A

Advanced Question | Molecular Modeling

  • Molecular Docking (AutoDock Vina, Glide) :
    • Use crystal structures of target proteins (e.g., kinases) for docking simulations .
    • Prioritize poses with hydrogen bonds to catalytic residues and hydrophobic contacts with trifluoromethoxy groups .
  • MD Simulations (GROMACS) :
    • Simulate ligand-protein stability over 100 ns to assess binding mode robustness .
      Validation : Overlay docking results with experimental SAR data from fluorinated analogs .

How can crystallographic data resolve ambiguities in stereochemical configuration?

Advanced Question | Structural Elucidation

  • Single-Crystal X-ray Diffraction :
    • Resolves absolute configuration of chiral centers (if present) and confirms planarity of the pyrroloquinoline system .
    • Detects weak interactions (e.g., C–H⋯O) influencing crystal packing and stability .
      Case Study : For the monohydrate form, H-bonding networks (N–H⋯O, O–H⋯N) stabilize the lattice, validated via Rietveld refinement .

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